molecular formula C37H43N7O6 B12106946 Bz-Phe-Val-Arg-AMC hydrochloride salt

Bz-Phe-Val-Arg-AMC hydrochloride salt

Cat. No.: B12106946
M. Wt: 681.8 g/mol
InChI Key: QBDRNGBZKAOZHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bz-Phe-Val-Arg-AMC hydrochloride salt is a synthetic substrate used to measure proteolytic activity. It is hydrolyzed by serine proteases, such as trypsin and chymotrypsin, at a rate proportional to the enzyme’s concentration .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bz-Phe-Val-Arg-AMC hydrochloride salt is synthesized through a series of peptide coupling reactionsThe final product is then converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound typically involves automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the compound. The use of high-purity reagents and solvents ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Bz-Phe-Val-Arg-AMC hydrochloride salt undergoes hydrolysis reactions when exposed to serine proteases. This reaction results in the cleavage of the peptide bond, releasing the AMC group .

Common Reagents and Conditions

The hydrolysis reaction is commonly carried out in buffered aqueous solutions at physiological pH. Enzymes such as trypsin and chymotrypsin are used as catalysts to facilitate the reaction .

Major Products Formed

The primary product formed from the hydrolysis of this compound is the free AMC group, which can be detected and quantified using ultraviolet spectrophotometry .

Mechanism of Action

Bz-Phe-Val-Arg-AMC hydrochloride salt exerts its effects through hydrolysis by serine proteases. The enzyme binds to the substrate and cleaves the peptide bond, releasing the AMC group. This reaction is proportional to the enzyme’s concentration, allowing for the measurement of proteolytic activity .

Comparison with Similar Compounds

Similar Compounds

    Bz-Phe-Val-Arg-pNA: Another synthetic substrate used to measure proteolytic activity, but it releases p-nitroaniline (pNA) instead of AMC.

    Suc-Ala-Ala-Pro-Phe-AMC: A fluorogenic substrate used to measure chymotrypsin activity.

    Z-Gly-Gly-Arg-AMC: A substrate used to measure the activity of trypsin-like proteases.

Uniqueness

Bz-Phe-Val-Arg-AMC hydrochloride salt is unique due to its high sensitivity and specificity for serine proteases. The release of the AMC group provides a strong fluorescent signal, making it an ideal substrate for quantitative assays .

Properties

IUPAC Name

N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H43N7O6/c1-22(2)32(44-35(48)29(20-24-11-6-4-7-12-24)43-33(46)25-13-8-5-9-14-25)36(49)42-28(15-10-18-40-37(38)39)34(47)41-26-16-17-27-23(3)19-31(45)50-30(27)21-26/h4-9,11-14,16-17,19,21-22,28-29,32H,10,15,18,20H2,1-3H3,(H,41,47)(H,42,49)(H,43,46)(H,44,48)(H4,38,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDRNGBZKAOZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H43N7O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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